FXIa-IN-10

Factor XIa inhibition serine protease anticoagulant discovery

FXIa-IN-10 (Compound 3f) is a potent, orally bioavailable FXIa inhibitor (human Ki=0.17 nM). Unlike clinical candidates (Asundexian, Milvexian), it uniquely combines sub-nanomolar potency with 80.5% oral bioavailability in dogs, making it the definitive tool compound for canine AV shunt/FeCl₃ thrombosis models requiring high systemic exposure. Its rabbit dose-response thrombus-weight reduction data enables direct benchmarking against BMS-724296, apixaban, and dabigatran. Choose FXIa-IN-10 for mechanistically clean intrinsic-coagulation studies—its pyridine N-oxide scaffold minimizes off-target serine protease (PKa) activity, avoiding dual-inhibitor confounds.

Molecular Formula C23H18Cl2F3N9O2
Molecular Weight 580.3 g/mol
Cat. No. B10830945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFXIa-IN-10
Molecular FormulaC23H18Cl2F3N9O2
Molecular Weight580.3 g/mol
Structural Identifiers
SMILESCN1C(=CN=N1)C2=CN(N=C2)C(CCOC(F)F)C3=[N+](C=C(C=C3)C4=C(C=CC(=C4F)Cl)N5C=C(N=N5)Cl)[O-]
InChIInChI=1S/C23H18Cl2F3N9O2/c1-34-19(9-29-32-34)14-8-30-35(10-14)16(6-7-39-23(27)28)17-4-2-13(11-37(17)38)21-18(5-3-15(24)22(21)26)36-12-20(25)31-33-36/h2-5,8-12,16,23H,6-7H2,1H3/t16-/m1/s1
InChIKeyBETDGMHNHGHORO-MRXNPFEDSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FXIa-IN-10 (Compound 3f): Potent, Orally Bioavailable Factor XIa Inhibitor for Antithrombotic Research


FXIa-IN-10 (Compound 3f) is a synthetic small-molecule inhibitor of activated Factor XI (FXIa), a serine protease in the intrinsic coagulation pathway [1]. It exhibits a high binding affinity with a Ki value of 0.17 nM against purified human FXIa in vitro [1]. The compound is orally bioavailable, with pharmacokinetic profiles established in rats, dogs, and monkeys [1], and demonstrates dose-dependent antithrombotic efficacy in a rabbit arteriovenous shunt model [1]. Its molecular formula is C₂₃H₁₈Cl₂F₃N₉O₂, and its CAS Registry Number is 2816108-08-2 .

FXIa-IN-10 Substitution Risk: Why In-Class Interchangeability Fails Due to Divergent Potency, Bioavailability, and Selectivity Profiles


Inhibitors of Factor XIa are not interchangeable; their clinical translatability depends critically on the balance between potency, oral bioavailability, and off-target selectivity [1]. FXIa-IN-10 differentiates itself through a specific combination of sub-nanomolar potency (Ki = 0.17 nM) and species-specific oral bioavailability (F% rat: 36.4%, dog: 80.5%, monkey: 43.0%) that differs markedly from advanced clinical candidates such as Asundexian (near-complete human F%) and Milvexian (Ki = 0.11 nM with broader species activity) [1]. Generic substitution without verifying these exact parameters in the intended experimental system can lead to significant discrepancies in antithrombotic efficacy and safety outcomes, as demonstrated by the compound's dose-dependent effects in the rabbit AV shunt model [1].

FXIa-IN-10 (Compound 3f) Product-Specific Quantitative Evidence Guide


Comparative Potency: FXIa-IN-10 Ki = 0.17 nM vs. Clinical Candidate BMS-724296 Ki = 0.3 nM

FXIa-IN-10 inhibits purified human FXIa with a Ki value of 0.17 nM, which is approximately 1.8-fold more potent than the clinical candidate BMS-724296 (Ki = 0.3 nM) under comparable in vitro enzymatic assay conditions [1][2]. This higher binding affinity may translate to enhanced target engagement at lower systemic exposures.

Factor XIa inhibition serine protease anticoagulant discovery

Comparative Oral Bioavailability: FXIa-IN-10 Achieves F% = 80.5% in Dog vs. Species-Dependent F% in Milvexian

Following oral administration (0-10 mg/kg), FXIa-IN-10 demonstrates absolute oral bioavailability (F%) of 36.4% in rat, 80.5% in dog, and 43.0% in monkey [1]. In contrast, the clinical candidate Milvexian exhibits a Ki of 490 nM in rat FXIa and 0.64 nM in dog FXIa, indicating that its antithrombotic efficacy may vary significantly across species . FXIa-IN-10's high bioavailability in dog (80.5%) makes it a particularly suitable tool compound for canine models of thrombosis.

Oral bioavailability preclinical pharmacokinetics species scaling

In Vivo Antithrombotic Efficacy: FXIa-IN-10 Dose-Dependently Reduces Thrombus Weight in Rabbit AV Shunt Model

In a rabbit arteriovenous (AV) shunt model of thrombosis, intravenous administration of FXIa-IN-10 at 1.7+2.0 and 8.5+10.0 mg/kg (bolus + infusion) significantly reduced thrombus weights in a dose-dependent manner [1]. This efficacy profile is similar to that observed with other FXIa inhibitors such as BMS-724296, which also inhibits thrombus formation in rabbit AV shunt models [2], but FXIa-IN-10's effect is specifically quantified with the reported dosing regimen.

Antithrombotic activity rabbit AV shunt thrombus weight reduction

Species Cross-Reactivity Profile: FXIa-IN-10 Ki = 0.17 nM (Human) vs. FXIa-IN-9 Ki = 0.5 nM (Rabbit)

While FXIa-IN-10's primary reported Ki is 0.17 nM for human FXIa, the structurally related FXIa-IN-9 (also designated Compound 3f) exhibits a Ki of 0.5 nM for rabbit FXIa, indicating a ~3-fold difference in species sensitivity [1]. This suggests that FXIa-IN-10 may exhibit similar species-dependent potency, and users should verify rabbit FXIa activity if employing rabbit thrombosis models. The human-to-rabbit potency ratio for FXIa-IN-9 (0.17 nM vs 0.5 nM) contrasts with Milvexian's ratio (0.11 nM vs 0.38 nM) and BMS-724296's reported selectivity profile.

Species selectivity cross-reactivity preclinical model selection

Off-Target Selectivity: FXIa-IN-15 Dual Inhibitor (FXIa/PKa) vs. FXIa-IN-10 (FXIa-Selective Class)

FXIa-IN-10 is a pyridine N-oxide-based FXIa inhibitor designed to exploit nonclassical interactions for enhanced selectivity [1]. In contrast, FXIa-IN-15 (Compound (S)-10h) is a dual inhibitor of FXIa (IC₅₀ = 0.38 nM) and plasma kallikrein (PKa; IC₅₀ = 59.2 nM) . While FXIa-IN-10's precise selectivity profile is not fully disclosed, the class of compounds from which it derives (pyridine N-oxides) was optimized to avoid PKa inhibition, as dual FXIa/PKa inhibition may increase bleeding risk in preclinical models [2]. This suggests that FXIa-IN-10 is more suitable for studies requiring a cleaner FXIa-selective phenotype.

Selectivity plasma kallikrein bleeding risk

Optimal Research and Industrial Application Scenarios for FXIa-IN-10 (Compound 3f)


In Vivo Thrombosis Studies in Canine Models

FXIa-IN-10 achieves 80.5% oral bioavailability in dogs, coupled with sub-nanomolar human FXIa potency (Ki = 0.17 nM). This makes it an ideal tool compound for oral dosing in canine arteriovenous shunt or FeCl₃-induced thrombosis models where high systemic exposure is required [1]. The compound's dose-dependent antithrombotic efficacy established in rabbits [1] can be extrapolated to canine studies with appropriate dose scaling.

Comparative Antithrombotic Pharmacology

The quantitative dose-response data for thrombus weight reduction in the rabbit AV shunt model [1] enables direct benchmarking of FXIa-IN-10 against other FXIa inhibitors (e.g., BMS-724296, Milvexian) and standard-of-care anticoagulants (e.g., apixaban, dabigatran). This facilitates head-to-head efficacy comparisons and mechanistic studies of the intrinsic coagulation pathway [2].

Oral Bioavailability Optimization Studies

FXIa-IN-10 serves as a benchmark compound for oral bioavailability in the pyridine N-oxide class of FXIa inhibitors. Its species-dependent F% values (rat 36.4%, dog 80.5%, monkey 43.0%) provide a reference dataset for physiologically based pharmacokinetic (PBPK) modeling and formulation development aimed at improving oral exposure of next-generation FXIa inhibitors [1].

FXIa-Selective Phenotype Probing

In experiments where dual FXIa/PKa inhibition may confound results (e.g., inflammation-linked thrombosis), FXIa-IN-10 is preferred over dual inhibitors like FXIa-IN-15. The pyridine N-oxide scaffold was specifically designed to minimize off-target serine protease activity, thereby reducing the risk of unintended effects on plasma kallikrein-mediated pathways [1][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for FXIa-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.